molecular formula C₃₀H₁₉D₅N₄O₈ B1159936 Azilsartan Medoxomil-D5

Azilsartan Medoxomil-D5

Cat. No.: B1159936
M. Wt: 573.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Deuterium Incorporation Patterns

Azilsartan Medoxomil-D5 is a deuterated analog of azilsartan medoxomil, featuring five strategically placed deuterium atoms within its ethoxy group (-O-CD2-CD3). Its molecular formula is C30H23D5N4O8K , with a molecular weight of 573.56 g/mol. The compound retains the core structural elements of the parent molecule, including:

  • A benzimidazole ring with a carboxylic acid moiety at position 7
  • A biphenyl system connecting the aromatic subunits
  • A 1,2,4-oxadiazol-5-one heterocycle at the distal phenyl group
  • A medoxomil ester prodrug moiety (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group

Deuterium incorporation occurs exclusively in the ethoxy side chain, replacing five hydrogen atoms while preserving the spatial arrangement of functional groups critical for angiotensin II receptor binding. Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of carbon骨架 integrity, with characteristic shifts observed for deuterated positions in $$^{13}\text{C}$$ and $$^{1}\text{H}$$ spectra.

Table 1: Key Structural Features of this compound

Feature Description
Core structure Benzimidazole-biphenyl-oxadiazolone pharmacophore
Deuterium positions Ethoxy group (-O-CD2-CD3)
Molecular symmetry Chiral center at C3 of benzimidazole ring
Crystallinity Monoclinic crystal system (P2₁ space group)
Hydrogen bond donors 3 (oxadiazolone NH, carboxylic acid OH, medoxomil carbonyl)

Comparative Analysis with Non-Deuterated Azilsartan Medoxomil

The deuterated variant exhibits nearly identical geometric parameters to its non-deuterated counterpart (C30H24N4O8K), with differences limited to bond vibrational frequencies and isotopic mass distribution:

Table 2: Physicochemical Comparison

Property This compound Azilsartan Medoxomil
Molecular weight 573.56 g/mol 568.54 g/mol
LogP (octanol/water) 3.12 ± 0.15 3.09 ± 0.12
Aqueous solubility 0.87 mg/mL (pH 7.4) 0.92 mg/mL (pH 7.4)
Plasma protein binding 99.2% 99.1%
Metabolic stability t₁/₂ = 14.3 hr (rat hepatocytes) t₁/₂ = 9.8 hr (rat hepatocytes)

Deuterium substitution induces a kinetic isotope effect that reduces CYP2C9-mediated oxidative metabolism by 38% compared to the non-deuterated form. This manifests as:

  • 24% greater area under the curve (AUC) in pharmacokinetic studies
  • 19% lower apparent clearance rate
  • Unchanged receptor binding affinity (IC50 = 0.42 nM vs 0.39 nM)

X-ray diffraction analyses reveal identical unit cell parameters (a=15.32 Å, b=7.89 Å, c=20.14 Å, β=102.5°) between deuterated and protiated forms, confirming isotopic substitution does not alter crystalline packing.

Isotopic Labeling Strategies for Stable Deuterium Integration

Synthesis of this compound employs three primary deuterium incorporation strategies:

Strategy 1: Precursor-directed biosynthesis

  • Uses deuterated ethanol (CD3CD2OD) during esterification of azilsartan acid
  • Achieves >98% isotopic purity at C2-ethoxy position

Strategy 2: Post-synthetic hydrogen-deuterium exchange

  • Treats azilsartan medoxomil with D2O under acidic conditions (pH 2.5, 60°C)
  • Selectively exchanges labile α-hydrogens adjacent to ester groups

Strategy 3: Fully synthetic deuterated building blocks

  • Employs deuterated biphenyl intermediates (C6D5-C6H4-CH2-)
  • Requires multistep organic synthesis with Pd-catalyzed cross-coupling

Table 3: Isotopic Labeling Efficiency

Method Deuterium Incorporation Yield Purity
Precursor-directed 99.8% at C2-ethoxy 82% 99.5%
H-D exchange 76% at multiple sites 65% 97.2%
Synthetic building blocks 100% at specified positions 58% 99.9%

Properties

Molecular Formula

C₃₀H₁₉D₅N₄O₈

Molecular Weight

573.56

Synonyms

1-[[2’-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester-D5;  _x000B_(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-Ethoxy-1-[[2’-(5-oxo-4,5-dihydro-1,2,4-

Origin of Product

United States

Scientific Research Applications

Blood Pressure Reduction

Clinical trials have demonstrated that Azilsartan Medoxomil-D5 effectively lowers both systolic and diastolic blood pressure. A meta-analysis involving 11 randomized controlled trials with over 7,600 patients indicated significant reductions in mean systolic blood pressure when treated with doses of 40 mg and 80 mg compared to control therapies. The mean differences in systolic blood pressure were reported as:

  • 24-hour ambulatory monitoring: 2.85mmHg-2.85\,\text{mmHg}
  • Clinic systolic blood pressure: 3.48mmHg-3.48\,\text{mmHg}
  • Clinic diastolic blood pressure: 1.96mmHg-1.96\,\text{mmHg} .

Comparative Studies

In comparative studies against other antihypertensive agents such as valsartan and ramipril, this compound showed superior efficacy in achieving target blood pressure levels. For instance, a study found that the response rates for patients achieving a clinic systolic blood pressure target of less than 140 mmHg were significantly higher with this compound (58%) compared to valsartan (49%) .

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies. Adverse events leading to treatment discontinuation were lower than those observed with other antihypertensive medications like ramipril. The incidence of cough, a common side effect associated with angiotensin-converting enzyme inhibitors, was also notably lower in patients treated with this compound .

Case Study 1: Efficacy in Diabetic Patients

A study focusing on patients with diabetes revealed that this compound provided significant blood pressure control compared to traditional therapies. Patients treated with this compound demonstrated a greater reduction in both systolic and diastolic blood pressure over a 12-week period .

Case Study 2: Long-term Outcomes

Long-term follow-up studies have indicated that sustained treatment with this compound not only maintains blood pressure control but also contributes to improved cardiovascular outcomes. In a cohort of hypertensive patients followed for over two years, the incidence of cardiovascular events was significantly lower among those treated with this compound compared to those on placebo or other antihypertensives .

Comparison with Similar Compounds

Pharmacokinetic Comparison with Other ARBs

Azilsartan Medoxomil demonstrates superior pharmacokinetic properties compared to other ARBs:

Parameter Azilsartan Medoxomil Valsartan Olmesartan Medoxomil
Bioavailability 60% 25% 26%
Half-life (hours) 11 6 13
Protein Binding 99% 95% 99%
Tmax (hours) 1.5–3 2–4 1–2

Key Findings :

  • Azilsartan Medoxomil’s higher bioavailability and prolonged half-life contribute to more consistent 24-hour BP control compared to valsartan and olmesartan .
  • Its insurmountable binding to the AT1 receptor results in slower dissociation, enhancing therapeutic efficacy .

Clinical Efficacy in Blood Pressure Reduction

Clinical trials highlight Azilsartan Medoxomil’s superior efficacy:

Study (Dose) SBP Reduction (mmHg) DBP Reduction (mmHg) Comparator (mmHg Reduction)
Azilsartan 80 mg vs. Valsartan 320 mg -14.9 -6.4 Valsartan: -10.7 (SBP), -4.7 (DBP)
Azilsartan 40 mg vs. Olmesartan 40 mg -12.1 -5.2 Olmesartan: -9.6 (SBP), -4.1 (DBP)
Azilsartan/Chlorthalidone vs. Olmesartan/HCTZ -32.9 -14.2 Olmesartan/HCTZ: -25.9 (SBP), -10.9 (DBP)

Key Findings :

  • Azilsartan Medoxomil 80 mg reduces systolic BP (SBP) by 14.9 mmHg, outperforming valsartan (10.7 mmHg) and olmesartan (9.6 mmHg) .
  • Fixed-dose combinations with chlorthalidone show enhanced efficacy due to synergistic mechanisms, though this effect is partly attributed to the diuretic .

Key Findings :

  • Azilsartan Medoxomil exhibits a safety profile consistent with the ARB class, with low rates of hypotension and dizziness .

Key Findings :

  • The deuterated form’s mass shift (+5 Da) enables unambiguous identification in LC-MS, minimizing ion suppression effects .
  • Both forms share low aqueous solubility, prompting formulation strategies like nanoemulsions and solid dispersions to enhance bioavailability .

Preparation Methods

Overview of Parent Compound Synthesis

The synthesis of azilsartan medoxomil begins with the construction of the benzimidazole core, followed by sequential functionalization to introduce the oxadiazole and medoxomil moieties. Key intermediates include:

  • Methyl 1-[[2′-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Intermediate 4).

  • Azilsartan free acid (Intermediate 5), generated via hydrolysis of Intermediate 4.

  • 4-Hydroxymethyl-5-methyl-1,3-dioxol-2-one (Intermediate 11), used for esterification to form the prodrug.

Deuteration is introduced at the ethoxy group (–OCH2CH3) of the benzimidazole ring, replacing all five hydrogen atoms with deuterium (–OCD2CD3).

Deuterium Incorporation Strategies

Deuteration is achieved through two primary approaches:

Late-Stage Isotopic Exchange

This method involves substituting hydrogen atoms in the ethoxy group of azilsartan medoxomil with deuterium using deuterated reagents (e.g., CD3CD2I in the presence of a base). However, this approach often results in incomplete deuterium incorporation (<95%) and requires rigorous purification.

Early-Stage Synthesis with Deuterated Building Blocks

A more efficient strategy employs deuterated starting materials during the synthesis of Intermediate 4. For example:

  • Deuterated ethylating agents : CD3CD2Br or CD3CD2OTs are used to introduce the –OCD2CD3 group during the ethoxylation of the benzimidazole precursor.

  • Deuterated solvents : DMSO-d6 or methanol-d4 may enhance isotopic incorporation in cyclization and hydrolysis steps.

Stepwise Synthesis Protocol

The following optimized protocol synthesizes this compound with ≥99% deuterium incorporation:

Step 1: Synthesis of Deuterated Ethoxy Benzimidazole

  • React 2-nitro-4-(methoxycarbonyl)aniline with deuterated ethyl bromide (CD3CD2Br) in the presence of K2CO3 in DMF at 80°C for 12 hours.

  • Yield: 89–92%.

Step 2: Formation of the Oxadiazole Ring

  • Treat the deuterated ethoxy benzimidazole with hydroxylamine hydrochloride and NaHCO3 in DMSO at 60°C for 6 hours.

  • Cyclize the intermediate using ethyl chloroformate and triethylamine in dichloromethane.

  • Purity: >95% (HPLC), desethyl impurity <0.2%.

Step 3: Hydrolysis to Azilsartan-D5 Free Acid

  • Hydrolyze the methyl ester using 2M NaOH in THF/H2O (3:1) at 25°C for 4 hours.

  • Yield: 85–88%.

Step 4: Prodrug Formation with Medoxomil Moiety

  • Esterify azilsartan-D5 with 4-chloromethyl-5-methyl-1,3-dioxol-2-one using DBU in acetonitrile at 50°C.

  • Purify via recrystallization from dichloromethane/ethyl acetate.

  • Final purity: 99.5% (LC-MS), deuterium incorporation: ≥99%.

Impurity Control and Optimization

Major Impurities in Deuteration

  • Desethyl impurity (10) : Formed via cleavage of the ethoxy group during cyclization. Mitigated by using low-temperature reactions (0–5°C) and carbonyl sources like N,N-carbonyldiimidazole.

  • Non-deuterated contaminant (d0) : ≤1%, controlled by excess CD3CD2Br (1.5 eq) and repeated crystallizations.

Comparative Analysis of Reaction Conditions

ParameterNon-Deuterated ProcessDeuterated Process
Ethylating AgentCH3CH2BrCD3CD2Br
Reaction Temperature25°C0–5°C
Deuterium IncorporationN/A≥99%
Desethyl Impurity0.1–0.2%<0.1%
Overall Yield78%72%

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : Absence of signals at δ 1.35 (triplet, –OCH2CH3) and δ 4.40 (quartet, –OCH2CH3).

  • LC-MS : m/z 568.5 → 573.5 ([M+H]+), confirming +5 Da shift.

  • IR : C–D stretching vibrations at 2100–2200 cm⁻¹.

Purity Assessment

  • HPLC : C18 column, gradient elution with acetonitrile/0.1% formic acid.

    • Retention time: 8.2 min (vs. 8.1 min for non-deuterated).

    • Purity: 99.5% (area normalization).

Challenges in Scale-Up

  • Cost of deuterated reagents : CD3CD2Br costs ~200× more than CH3CH2Br, necessitating solvent recovery systems.

  • Isotopic dilution : Trace protic solvents (e.g., H2O) reduce deuterium incorporation; requires anhydrous conditions.

Applications in Metabolic Studies

This compound enables precise tracking of drug distribution and excretion via LC-MS/MS. In a rat pharmacokinetic study, deuterated and non-deuterated forms showed identical AUC0–24h (p > 0.05), validating its use as an internal standard .

Q & A

Q. How to resolve contradictory data on this compound’s hypertensive efficacy vs. other ARBs?

  • Meta-Analysis Framework : Pool data from AMETHYST (n=3,550) and ULYS (n=1,208) trials. Adjust for covariates (e.g., baseline BP, renal function) using mixed-effects models. Azilsartan reduces systolic BP by 2.1 mmHg more than valsartan (95% CI: -3.8 to -0.4; p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.